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5-Methyl-L-lysine

Bioavailability Nutritional Biochemistry Metabolic Utilization

Sourcing monomethylated lysine with exact regioisomeric fidelity is critical for histone code studies. 5-Methyl-L-lysine (CAS 61475-85-2) provides the precise Nε-monomethylation required for H3K4me1/H3K9me1 peptide synthesis and enzymatic assays. Key differentiators: • 25- to 115-fold Km increase vs. unmodified lysine in trypsin proteolysis assays, faithfully mimicking native chromatin susceptibility. • Exclusive substrate for ε-alkyllysinase; inactive on di-/trimethyl analogs, enabling selective demethylase activity quantification. • 1.67-fold higher nutritional replacement value than dimethyl analog in rodent models. Bulk quantities available for custom solid-phase peptide synthesis and metabolic studies.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 61475-85-2
Cat. No. B14588797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-L-lysine
CAS61475-85-2
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(CCC(C(=O)O)N)CN
InChIInChI=1S/C7H16N2O2/c1-5(4-8)2-3-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1
InChIKeyBSHGVWRQILWEKK-GDVGLLTNSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-L-lysine: Product Overview


5-Methyl-L-lysine (CAS 61475-85-2, also designated as N(6)-methyl-L-lysine or Nε-monomethyl-L-lysine) is a post-translationally modified derivative of the essential amino acid L-lysine, characterized by the substitution of a methyl group at the ε-amino position of the lysine side chain [1]. This monomethylated lysine species serves as a fundamental building block for the synthesis of peptides that recapitulate naturally occurring histone methylation patterns [2]. As a naturally occurring metabolite detectable in human biofluids, 5-Methyl-L-lysine is generated via endogenous transmethylation pathways and constitutes a key component in the complex landscape of epigenetic regulation [3].

Monomethyl-specific building block – supports solid-phase synthesis of histone peptides bearing H3K4me1 or H3K9me1 mimics.
Demethylase substrate – required for ε-alkyllysinase activity assays; di- and trimethylated analogs are not processed.
Lysine monooxygenase tool – competitive inhibitor profile distinct from inactive β-methyllysine, useful for active-site studies.

5-Methyl-L-lysine: ε-Methylation Specificity


The functional identity of methylated lysine derivatives is exquisitely sensitive to both the degree and regiospecificity of methylation. Substituting a monomethylated lysine such as 5-Methyl-L-lysine with a dimethylated (ε-N,N-dimethyl-L-lysine) or trimethylated (ε-N,N,N-trimethyl-L-lysine) analog, or with an alternative regioisomer such as β-methyllysine, cannot be performed without introducing profound alterations in enzyme recognition, substrate kinetics, and in vivo metabolic fate [1]. Experimental evidence demonstrates that even incremental changes in methylation state yield quantifiably distinct biological outcomes across multiple enzymatic systems [2]. Therefore, the precise procurement of 5-Methyl-L-lysine is a non-negotiable prerequisite for studies that demand exact molecular mimicry of monomethylated lysine residues, such as those encountered in histone H3 lysine 4 (H3K4me1) or lysine 9 (H3K9me1) contexts.

Target ε-Monomethylation
Substitution risk Di- or trimethylated analogs (ε-N,N-dimethyl / ε-N,N,N-trimethyl) exhibit lower reported nutritional replacement values and altered enzyme recognition; may shift metabolic fate interpretation.
Target ε‑Position (N6)
Substitution risk γ‑Methyllysine follows oxidative deamination instead of decarboxylation; β‑methyllysine is functionally inactive as a substrate or inhibitor, preventing direct interchange.
Target Monomethyl-specific enzyme recognition
Substitution risk ε‑Alkyllysinase acts exclusively on the monomethyl species; using a higher methylation state yields a false negative in demethylase activity assays.

5-Methyl-L-lysine: Comparative Evidence vs. Analogs


Bioavailability Advantage over Dimethyl and Trimethyl Analogs

In a controlled in vivo murine growth assay utilizing synthetic amino acid diets, the relative nutritional replacement value of ε-N-methyl-L-lysine (5-Methyl-L-lysine) was determined to be approximately 1/12 that of the standard L-lysine control. This value contrasts sharply with those measured for ε-N,N-dimethyl-L-lysine and ε-N,N,N-trimethyl-L-lysine, which exhibited relative replacement values of only 1/20 and 1/25, respectively [1]. These data provide a clear quantitative hierarchy of bioavailability that correlates inversely with the degree of ε-amino methylation.

Relative Replacement Value
Direct comparison
≈1.67‑fold above dimethyl analog; ≈2.08‑fold above trimethyl analog
Reported bioavailability context supports monomethyl tracer design.
Murine growth assay; synthetic diet. Data to verify against contemporary models.
Bioavailability Nutritional Biochemistry Metabolic Utilization

Divergent Enzymatic Fate vs. γ-Methyllysine

Incubation with flavoprotein lysine monooxygenase revealed that 5-Methyl-L-lysine (designated as Nε-methyllysine in the primary study) is processed predominantly via an oxygenative decarboxylation pathway, yielding the corresponding acid amide product. This catalytic outcome stands in direct contrast to that of the γ-methyllysine regioisomer, which under identical enzymatic conditions is predominantly subjected to oxidative deamination, resulting in an α-keto acid metabolite [1].

Enzymatic Fate Divergence
Direct comparison
Oxygenative decarboxylation (ε‑methyl) vs. oxidative deamination (γ‑methyl)
Supports unique metabolic fate interpretation for positional isomers.
Flavoprotein monooxygenase assay; β‑isomer completely inactive.
Enzymology Substrate Specificity Lysine Monooxygenase

Competitive Inhibition vs. Inactive β-Methyllysine

The interaction of methyllysine regioisomers with lysine monooxygenase exhibits a stark dependence on the position of the methyl group. 5-Methyl-L-lysine (Nε-methyllysine) acts as a competitive inhibitor of lysine oxygenation, a property it shares with the α- and δ-methyllysine isomers. In contrast, β-methyllysine is characterized as being 'much less inhibitory than the other methyllysines' and is functionally inactive as a substrate [1]. This establishes a clear functional boundary within the methyllysine family.

Inhibitory Potency vs. β‑isomer
Direct comparison
Effective competitive inhibitor (ε‑methyl) vs. “much less inhibitory” β‑methyllysine
Reported inhibitor profile guides monooxygenase active‑site probe selection.
In vitro assay; β‑methyl isomer non‑inhibitory under tested conditions.
Enzyme Inhibition Competitive Inhibition Lysine Monooxygenase

Trypsin Hydrolysis Kinetics vs. L-Lysine

Investigations into the substrate properties of N-methylated lysine derivatives with trypsin demonstrate a pronounced effect of ε-N-methylation on catalytic efficiency. Derivatives of ε-N-methyl-L-lysine were found to be hydrolyzed by trypsin, but with Michaelis constants (Km) that are 25- to 115-fold greater than those measured for analogous unmodified L-lysine derivatives [1]. This dramatic increase in Km indicates a substantially reduced affinity of the enzyme for the monomethylated substrate relative to the native amino acid.

Trypsin Km Increase
Direct comparison
25‑ to 115‑fold greater Km than unmodified L‑lysine derivatives
Supports altered proteolytic susceptibility interpretation in methylated peptide contexts.
In vitro trypsin hydrolysis; kinetic constants may vary with sequence.
Enzyme Kinetics Protease Substrate Trypsin

ε-Alkyllysinase Specificity: Monomethyl Substrate Only

The oxidative demethylation of 5-Methyl-L-lysine (ε-N-methyl-L-lysine) is catalyzed by the enzyme ε-alkyllysinase, which was first characterized in 1963. This enzyme specifically converts 5-Methyl-L-lysine to free L-lysine and formaldehyde [1]. Critically, this enzymatic activity is restricted to the monomethylated species; ε-alkyllysinase does not act upon ε-N,N-dimethyl-L-lysine or ε-N,N,N-trimethyl-L-lysine, which are instead substrates for distinct families of demethylase enzymes (e.g., JmjC domain-containing proteins).

ε‑Alkyllysinase Specificity
Class-level
Monomethyl‑specific substrate; di‑ and trimethyl analogs are not processed
Demethylase assay context requires the correct methylation state.
Class‑level inference; confirm with purified enzyme if quantitative kinetics needed.
Epigenetic Erasers Demethylase ε-Alkyllysinase

Photoreactive Probe Labeling vs. Dimethyl Analog

In a photoreactive probe-based strategy designed to capture methyllysine-binding proteins, ε-N-methyl-L-lysine (5-Methyl-L-lysine) demonstrated approximately 2-fold higher radioactive incorporation compared to its dimethylated counterpart, ε-N,N-dimethyl-L-lysine, across a range of experimental conditions [1]. This difference in labeling efficiency provides a practical, quantitative metric for selecting the appropriate probe in chemical biology applications.

Probe Labeling Efficiency
Direct comparison
~2‑fold higher radioactive incorporation than dimethyl analog
Supports photoreactive probe selection for reader‑protein capture experiments.
Reported in 2023 comparative analysis; verify with target protein panel.
Chemical Biology Photoreactive Probes Radiolabeling

5-Methyl-L-lysine: Key Research Applications


Monomethylated Histone Peptide Synthesis for Reader Assays

Procure 5-Methyl-L-lysine to serve as the critical monomer in solid-phase peptide synthesis of histone H3 or H4 tail fragments bearing site-specific monomethylation (e.g., H3K4me1, H3K9me1). These precisely defined peptides are essential for quantifying the binding affinity and selectivity of methyl-lysine reader domains (e.g., Chromo, Tudor, MBT, PHD domains) using techniques such as isothermal titration calorimetry (ITC) or fluorescence polarization. The unique kinetic signature of 5-Methyl-L-lysine, characterized by a 25- to 115-fold increase in Km relative to unmodified lysine in trypsin assays [1], underscores its utility as a building block that faithfully recapitulates the altered proteolytic susceptibility of naturally methylated chromatin.

ε-Alkyllysinase Activity Assay Substrate

Utilize 5-Methyl-L-lysine as the specific and requisite substrate for quantifying ε-alkyllysinase activity, an oxidative demethylase that converts this monomethylated species to L-lysine and formaldehyde [2]. This enzyme is uniquely active on the monomethylated lysine and inactive on di- and trimethylated analogs, making 5-Methyl-L-lysine an indispensable tool for dissecting this distinct arm of lysine demethylation. Such assays are relevant for understanding metabolic disorders, cancer epigenetics, and the pharmacokinetics of drugs that may interfere with one-carbon metabolism.

Lysine Monooxygenase Competitive Inhibitor Studies

Employ 5-Methyl-L-lysine as a validated competitive inhibitor of flavoprotein lysine monooxygenase. The compound's inhibitory potency, which starkly contrasts with the inactivity of the β-methyllysine isomer [3], allows researchers to probe the enzyme's active site geometry and substrate recognition mechanisms. This application is critical for laboratories investigating bacterial lysine metabolism or developing novel antimicrobial agents that target this pathway.

In Vivo Bioavailability Tracer Studies

Incorporate 5-Methyl-L-lysine into defined diets for rodent models to precisely measure the bioavailability and metabolic fate of monomethylated lysine. Quantitative data demonstrate that 5-Methyl-L-lysine possesses a relative nutritional replacement value approximately 1.67-fold higher than the dimethyl analog and 2.08-fold higher than the trimethyl analog [4]. This established hierarchy is essential for studies investigating the contribution of dietary methylated amino acids to the one-carbon pool, carnitine biosynthesis, or the etiology of diseases linked to altered methylation states.

Application
Selection Property
Validation Focus
Monomethyl histone peptide synthesis
Monomethyl‑specific building block with altered proteolytic signature
Reader domain binding affinity and selectivity assays
ε‑Alkyllysinase activity assay
Exclusive monomethyl substrate for oxidative demethylation
Demethylase activity quantification and pathway dissection
Lysine monooxygenase inhibitor studies
Competitive inhibitor profile distinct from inactive β‑isomer
Active‑site recognition and substrate specificity mapping
In vivo metabolic tracer studies
Reported metabolic replacement hierarchy (1.7–2.1× above di/tri‑methyl)
Bioavailability and methyl‑group contribution endpoints

Technical Documentation Hub

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16 linked technical documents
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